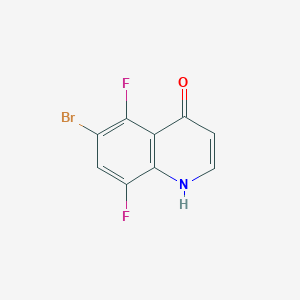

6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one

Description

6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one is a halogenated derivative of the 1,4-dihydroquinolin-4-one scaffold, characterized by bromo and fluoro substituents at positions 6, 5, and 8 of the quinoline ring. The presence of multiple halogens enhances its reactivity in cross-coupling reactions and may influence pharmacological properties such as antimicrobial activity .

Properties

IUPAC Name |

6-bromo-5,8-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRCZPNOTFPJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinolinone precursor. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinolinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives .

Scientific Research Applications

6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen Positioning and Reactivity

The positions of halogens significantly impact reactivity and regioselectivity in nucleophilic substitutions. For example:

- 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one (C₁₀H₇BrFNO): Differs from the target compound by a methyl group at position 2 and a single fluorine at position 8.

- 8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one (C₉H₅BrFNO): Features reversed halogen positions (bromo at 8, fluoro at 6). This inversion may redirect reactivity in Suzuki-Miyaura couplings, as bromo groups typically exhibit higher reactivity than fluoro in such reactions .

Key Insight: The target compound’s 5,8-difluoro substitution may hinder nucleophilic attack at position 7, a common site for substitutions in mono-fluoro analogues .

Functional Group Modifications

- 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives: These compounds, such as APDQ230122, demonstrate anti-pneumococcal activity by targeting peptidoglycan biosynthesis. The target compound lacks the acyl and amino groups critical for this mechanism but may serve as a precursor for synthesizing bioactive derivatives .

- Moxifloxacin and Sparfloxacin: Fluoroquinolone antibiotics with difluoro substitutions but additional functional groups (e.g., carboxylic acid, piperazinyl). These moieties are essential for DNA gyrase inhibition, highlighting the target compound’s limitations as a standalone therapeutic agent .

Pharmacological Potential

While the target compound’s direct biological data are unavailable, comparisons with analogues suggest:

- Antibacterial Activity: The 5,8-difluoro substitution may enhance membrane penetration compared to mono-fluoro derivatives, but the absence of a carboxylic acid group (as in fluoroquinolones) likely limits DNA gyrase targeting .

- Anti-Inflammatory Potential: 1,4-Dihydroquinolin-4-one derivatives with electron-withdrawing groups (e.g., halogens) show reduced oxidative stress in neurodegenerative models. The bromo and fluoro substituents could amplify this effect .

Physicochemical Properties

Biological Activity

Overview

6-Bromo-5,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of bromine and fluorine atoms, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C9H4BrF2NO

- IUPAC Name : 6-bromo-5,8-difluoro-1H-quinolin-4-one

- CAS Number : 1694582-49-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

The biological activity of this compound is believed to be mediated through its ability to bind to specific receptors or enzymes involved in cellular signaling pathways. This binding can modulate the activity of these proteins, leading to altered cellular responses such as apoptosis or growth inhibition.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- The compound's effectiveness was comparable to standard antibiotics like ciprofloxacin.

-

Anticancer Effects :

- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Pathogen/Cell Type | MIC/IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 32 | Effective against Gram-negative bacteria |

| Anticancer | MCF-7 (breast cancer) | 25 | Induces apoptosis |

| Anticancer | A549 (lung cancer) | TBD | Further studies required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.